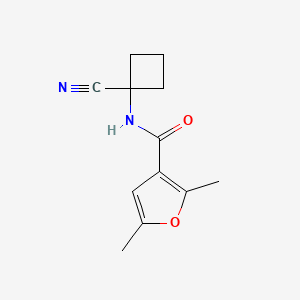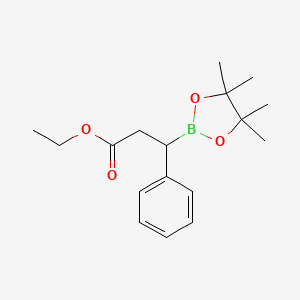
beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane . It’s a type of arylboronic ester . It’s used in various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes .
Synthesis Analysis
Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The molecular formula of the compound is C12H17BO2 . The InChI string is InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 .Chemical Reactions Analysis
The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.08 g/mol . The compound is solid in form .科学的研究の応用
Electrochemical Properties
Beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester exhibits unique electrochemical properties. A study by Tanigawa et al. (2016) compared the electrochemical behaviors of similar organoboron compounds, highlighting the β-effect of organoborate, which significantly influences their oxidation potentials. These compounds, including variants of the beta-phenyl dioxaborolane, show much lower oxidation potentials compared to their organoborane counterparts. This property is critical for their applications in electrochemical processes (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Synthesis and Structural Analysis
Synthesis and molecular structural analysis of this compound and its derivatives have been a focus of several studies. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. Their work involved comprehensive analyses using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study provided insights into the molecular structures and physicochemical properties of these compounds, which are essential for their application in various scientific fields (Huang et al., 2021).
Application in Sensing and Detection
The beta-phenyl dioxaborolane and its derivatives have shown potential in sensing and detection applications. Nie et al. (2020) designed a new derivative that demonstrates sensitivity and selectivity for hydrogen peroxide (H2O2), making it suitable for detecting H2O2 in living cells. The fluorescent properties of these compounds, which differ significantly from other pyrene-based materials, underscore their utility in developing novel materials for biological and chemical sensing (Nie, Sun, Zhao, Miao, & Ni, 2020).
Industrial Applications
In the industrial context, this compound finds use in the characterization of trace elements. A study by Luong et al. (2013) employed a derivative of the beta-phenyl dioxaborolane for the gas chromatographic detection of ethylene glycol in industrial solvents and lubricants. Their approach, which involves converting ethylene glycol to a cyclic boronate ester, highlights the compound's utility in analytical chemistry and industrial applications (Luong, Gras, Cortes, & Shellie, 2013).
作用機序
Safety and Hazards
将来の方向性
The compound has been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems . This approach was used to prepare conjugated dendrimers . It’s also used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .
特性
IUPAC Name |
ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-14(13-10-8-7-9-11-13)18-21-16(2,3)17(4,5)22-18/h7-11,14H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDFVDNYDZPIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)
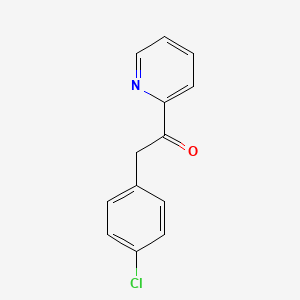
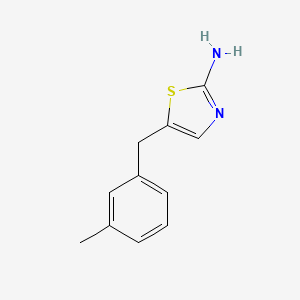
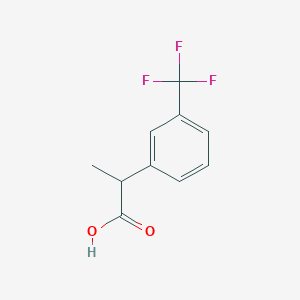
![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
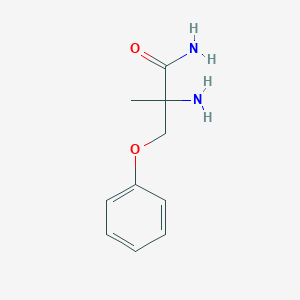
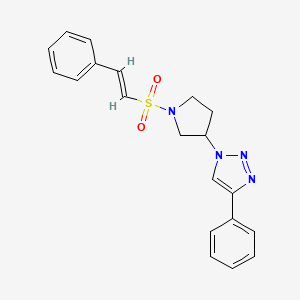
![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)
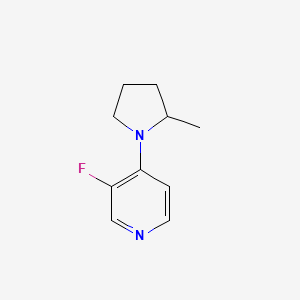
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)
